(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDIXURAMZTJBM-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-3-(2,3-dichlorophenyl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 239.1 g/mol. Its structure features a cyano group, a dichlorophenyl moiety, and an enamide backbone, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily as an inhibitor against various enzymes and receptors involved in disease pathways. Its unique structural elements contribute to its ability to interact with biological macromolecules, influencing cellular processes such as signaling pathways and metabolic functions.
Key Biological Activities
-
Antimicrobial Activity :
- Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values ranging from 22.27 to 27.38 µM .
- Enzyme Inhibition :
- Anti-inflammatory Properties :
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The cyano group may enhance binding affinity to specific receptors or enzymes by facilitating hydrogen bonding or π-π interactions.
- Inhibition of Signal Transduction : By interfering with key signaling pathways, the compound may alter cellular responses to external stimuli.
- Interaction with DNA/RNA : Some derivatives have shown potential in inhibiting nucleic acid synthesis, which could be leveraged in anticancer strategies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the cyano group through nitrile substitution.
- Coupling reactions using palladium catalysts.
- Final purification steps to isolate the desired product.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide but differ in substituents, stereochemistry, or functional groups. Key distinctions are summarized in Table 1 and discussed below.
Table 1: Structural Comparison of Analogous Compounds
Structural Analogues with Varied N-Substituents
- N-[2-(3,4-dimethoxyphenyl)ethyl] derivative : The extended alkyl chain and methoxy groups may enhance solubility or modulate receptor binding through π-π interactions .
Isomeric Variations (E vs. Z Configuration)
- (Z)-2-cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide: The Z-isomer places the cyano and aryl groups on the same side of the double bond, creating distinct dipole moments and steric environments compared to the E-configuration .
Substituted Aryl Group Modifications
- 2,4-dichlorophenyl vs. 2,3-dichlorophenyl : Shifting chlorine substituents from the 2,3- to 2,4-positions alters electronic effects (e.g., resonance and inductive interactions) .
- 3-bromo-4,5-dimethoxyphenyl : Bromine and methoxy groups introduce steric bulk and electron-donating effects, which could influence binding affinity in biological targets .
Research Findings and Implications
While the evidence lacks explicit data on biological activity or physical properties, structural analysis suggests:
Electron-withdrawing groups (Cl, CN) may enhance stability and intermolecular interactions.
N-substituents modulate solubility and bioavailability.
Stereochemistry critically impacts molecular recognition in chiral environments.
Further studies are needed to correlate these structural features with functional outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
